

# ML 190 kappa opioid receptor binding affinity

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## Compound of Interest

Compound Name: ML 190

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An In-Depth Technical Guide to the Kappa Opioid Receptor Binding Affinity of ML190

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional profile of ML190, a selective antagonist of the kappa opioid receptor (KOR). The information presented herein is curated from publicly available research and is intended to support ongoing research and development efforts in the fields of neuroscience and pharmacology.

## Quantitative Binding and Functional Data

ML190 has been characterized as a potent and selective antagonist of the kappa opioid receptor. Its binding affinity and functional potency have been determined across various assay platforms, revealing nuances in its pharmacological profile. The following tables summarize the key quantitative data for ML190's interaction with opioid receptors.

Table 1: ML190 Binding Affinity (K<sub>i</sub>) for Opioid Receptors

Receptor	Ki (nM)	Assay Description	Source
Kappa (KOR)	129	Radioligand binding assay.	<a href="#">[1]</a>
Mu (MOR)	1585	Radioligand binding assay.	<a href="#">[1]</a>
Delta (DOR)	1443	Radioligand binding assay.	<a href="#">[1]</a>

Table 2: ML190 Functional Antagonist Potency (IC50) at the Kappa Opioid Receptor

Assay Platform	IC50 (nM)	Description	Source
DiscoverX $\beta$ -arrestin	120	A cell-based functional assay measuring the inhibition of $\beta$ -arrestin recruitment to the KOR upon agonist stimulation.	<a href="#">[2]</a>
High-Content Imaging (HCS)	3	An imaging-based functional assay (Transfluor) that measures the translocation of $\beta$ -arrestin from the cytoplasm to the cell membrane upon receptor activation.	<a href="#">[2]</a>

Table 3: Selectivity Profile of ML190

Receptor Comparison	Selectivity Ratio (Ki)	Selectivity Ratio (HCS IC50)
MOR / KOR	~12.3-fold	>10,700-fold
DOR / KOR	~11.2-fold	>10,700-fold

Note: The higher apparent potency and selectivity observed in the High-Content Imaging assay compared to the DiscoverX and binding assays is a notable characteristic of ML190's pharmacology.[\[2\]](#)

## Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited for the characterization of ML190.

### Radioligand Binding Assays

Competitive radioligand binding assays were utilized to determine the binding affinity (Ki) of ML190 for the human kappa, mu, and delta opioid receptors.

- Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing the respective human opioid receptor subtypes.[\[3\]](#)
- Membrane Preparation: Cell membranes were prepared from the transfected CHO cells.
- Radioligands:
  - KOR: [<sup>3</sup>H]U69,593[\[3\]](#)
  - DOR: [<sup>3</sup>H]diprenorphine[\[3\]](#)
  - A common non-selective radioligand that can be used for opioid receptors is [<sup>3</sup>H]diprenorphine.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.[\[3\]](#)

- Incubation: Cell membranes were incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (ML190). The incubation was carried out for 60 minutes at 25°C.[3]
- Separation of Bound and Free Ligand: The reaction was terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand in the solution.[3]
- Detection: The amount of radioactivity trapped on the filters was quantified using liquid scintillation counting.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>) was determined. The binding affinity (K<sub>i</sub>) was then calculated using the Cheng-Prusoff equation.

## DiscoverX $\beta$ -Arrestin PathHunter Assay

This is a commercial cell-based functional assay that measures G-protein coupled receptor (GPCR) activation by detecting the interaction of  $\beta$ -arrestin with the receptor.

- Principle: The assay utilizes enzyme fragment complementation. The kappa opioid receptor is fused to a small enzyme fragment (ProLink), and  $\beta$ -arrestin is fused to a larger, inactive fragment of  $\beta$ -galactosidase (enzyme acceptor). Upon agonist-induced KOR activation,  $\beta$ -arrestin is recruited to the receptor, forcing the complementation of the two  $\beta$ -galactosidase fragments. This results in the formation of a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
- Cell Line: A proprietary cell line stably expressing the KOR-ProLink and  $\beta$ -arrestin-enzyme acceptor fusion proteins.
- Assay Procedure (Antagonist Mode):
  - Cells are incubated with varying concentrations of the test antagonist (ML190).
  - A fixed concentration of a KOR agonist (e.g., Dynorphin A) is added to stimulate the receptor.

- The plate is incubated to allow for receptor activation and  $\beta$ -arrestin recruitment.
- The substrate for  $\beta$ -galactosidase is added.
- The chemiluminescent signal is read on a plate reader.
- Data Analysis: The IC<sub>50</sub> value is determined by measuring the concentration of ML190 required to inhibit 50% of the signal generated by the agonist.

## High-Content Screening (HCS) $\beta$ -Arrestin Translocation Assay (Transfluor®)

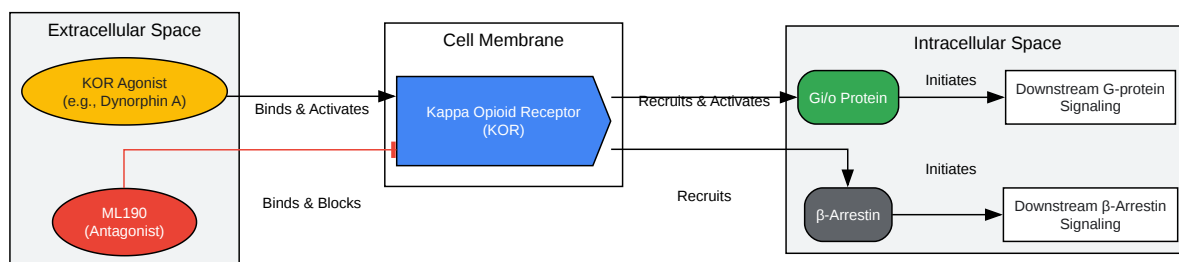
This imaging-based assay visually tracks the movement of  $\beta$ -arrestin within the cell as a measure of receptor activation.

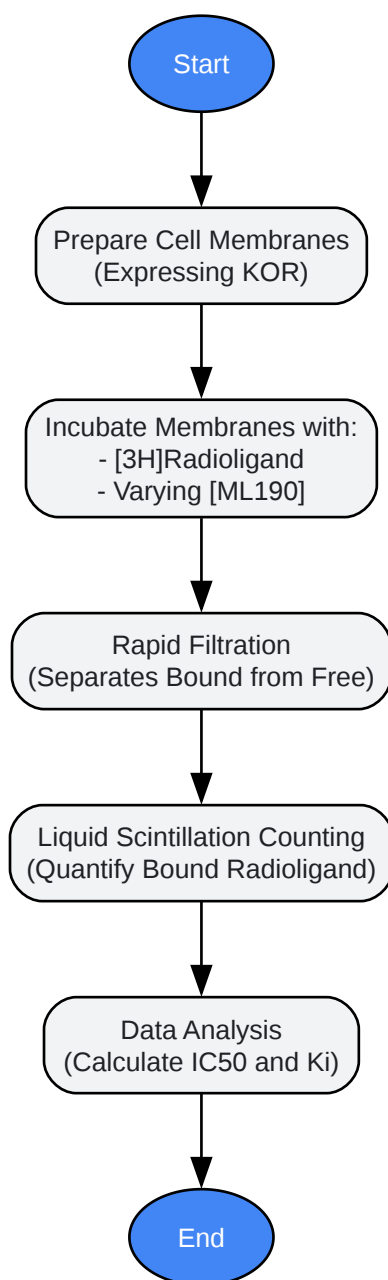
- Principle: In resting cells,  $\beta$ -arrestin fused to a fluorescent protein (like Green Fluorescent Protein, GFP) is distributed throughout the cytoplasm. Upon agonist activation of the KOR,  $\beta$ -arrestin-GFP translocates from the cytoplasm to the receptor at the cell membrane. This redistribution of fluorescence is captured and quantified by an automated imaging system.
- Cell Line: A cell line co-expressing the human kappa opioid receptor and a  $\beta$ -arrestin-GFP fusion protein.
- Assay Procedure (Antagonist Mode):
  - Cells are plated in multi-well imaging plates.
  - Cells are treated with various concentrations of the antagonist (ML190).
  - A KOR agonist is added to stimulate  $\beta$ -arrestin translocation.
  - After an incubation period, the cells are fixed and stained with a nuclear counterstain (e.g., Hoechst).
  - The plates are imaged on a high-content imaging system.
- Data Analysis: Image analysis algorithms quantify the translocation of  $\beta$ -arrestin-GFP from the cytoplasm to the membrane. The IC<sub>50</sub> is the concentration of ML190 that inhibits 50% of

the agonist-induced translocation.

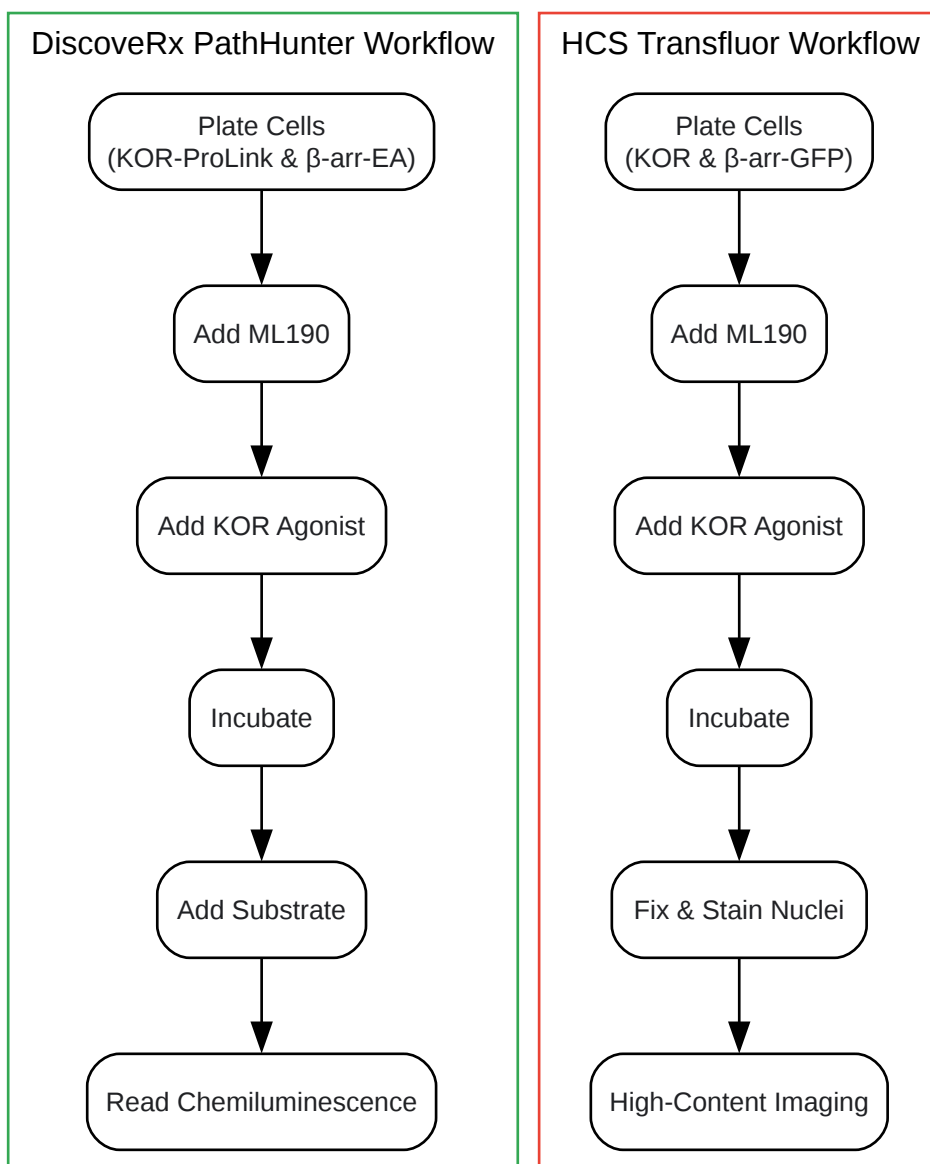
## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the characterization of ML190.









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